Methyl 4-amino-3-oxobutanoate Methyl 4-amino-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18085231
InChI: InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3
SMILES:
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

Methyl 4-amino-3-oxobutanoate

CAS No.:

Cat. No.: VC18085231

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-oxobutanoate -

Specification

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name methyl 4-amino-3-oxobutanoate
Standard InChI InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3
Standard InChI Key BATNLKUKSXRODF-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(=O)CN

Introduction

PropertyValue
Molecular FormulaC₅H₉NO₃
Molecular Weight131.13 g/mol
Boiling PointEstimated 190–200°C (dec.)
Density~1.2 g/cm³ (predicted)
SolubilityMiscible in polar solvents

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-amino-3-oxobutanoate typically involves oxidation of methyl 4-amino-3-hydroxybutanoate. As reported for its hydrochloride derivative, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone. An alternative pathway may employ methyl 4-oxobutanoate (CAS 13865-19-5) as a precursor, introducing the amino group via reductive amination or nucleophilic substitution .

Key Reaction Steps:

  • Esterification: 4-Amino-3-hydroxybutanoic acid is esterified with methanol under acidic conditions to yield methyl 4-amino-3-hydroxybutanoate.

  • Oxidation: The hydroxyl group is oxidized to a ketone using KMnO₄ in aqueous acidic media, forming the target compound.

Industrial Scalability

Industrial production adopts similar principles but optimizes for yield and purity. Continuous-flow reactors and catalytic oxidation methods (e.g., TEMPO/NaClO) are employed to enhance efficiency . Quality control measures include HPLC and NMR spectroscopy to verify structural integrity.

Chemical Reactivity and Derivatives

Reaction Mechanisms

The compound’s ketone and amino groups enable diverse transformations:

  • Condensation Reactions: The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in heterocyclic synthesis.

  • Nucleophilic Additions: Grignard reagents or enolates attack the ketone, generating branched derivatives.

  • Amino Group Modifications: Acylation or alkylation of the amino group produces amides or secondary amines, respectively.

Table 2: Common Derivatives and Applications

DerivativeApplication
HydrazonesAnticancer agent precursors
OximesChelating agents
Acylated aminesPeptide mimics

Biological and Pharmacological Activity

Metabolic Regulation

In rodent models, related compounds improve insulin sensitivity and lipid metabolism. The ketone moiety could modulate mitochondrial function, influencing branched-chain amino acid (BCAA) catabolism—a pathway linked to insulin resistance.

Comparative Analysis with Structural Analogs

Table 3: Functional Comparison of γ-Aminobutyrate Derivatives

CompoundFunctional GroupBioactivity
Methyl 4-amino-3-oxoKetoneAChE inhibition (predicted)
Methyl 4-amino-3-hydroxyHydroxylAntioxidant, neuroprotective
Methyl 4-oxobutanoateKetoneIndustrial intermediate

The ketone group in methyl 4-amino-3-oxobutanoate reduces hydrogen-bonding capacity compared to the hydroxyl analog, potentially altering blood-brain barrier permeability.

Research Challenges and Future Directions

Current limitations include the lack of in vivo toxicology data and scalable synthetic methods. Future studies should prioritize:

  • Mechanistic Studies: Elucidating interactions with AChE and metabolic enzymes.

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Therapeutic Exploration: Evaluating efficacy in neurodegenerative and metabolic disease models.

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